In-Depth Technical Guide to the Molecular Structure of Thp-peg6
In-Depth Technical Guide to the Molecular Structure of Thp-peg6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive elucidation of the molecular structure of Thp-peg6, a heterobifunctional linker molecule of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This document details its constituent components, their covalent linkage, and key physicochemical and spectroscopic data.
Introduction to Thp-peg6
Thp-peg6 is a chemical compound comprised of two primary functional moieties: a tetrahydropyranyl (Thp) protecting group and a hexaethylene glycol (peg6) spacer. The strategic combination of these two components imparts Thp-peg6 with properties that are highly valuable in the synthesis of complex biomolecules. The Thp group serves as a labile protecting group for a terminal hydroxyl function, which can be selectively removed under acidic conditions. The peg6 chain is a hydrophilic spacer that can enhance the aqueous solubility and pharmacokinetic properties of molecules to which it is conjugated.
Molecular Structure and Connectivity
The fundamental structure of Thp-peg6 consists of a hexaethylene glycol chain where one of the terminal hydroxyl groups is protected as a tetrahydropyranyl ether. The other terminus of the peg6 chain possesses a free hydroxyl group, rendering the molecule suitable for further chemical modification.
The covalent linkage between the tetrahydropyranyl group and the hexaethylene glycol chain is an ether bond. This bond is formed between the anomeric carbon (C-2) of the tetrahydropyran ring and one of the terminal oxygen atoms of the hexaethylene glycol.
Systematic Name: 2-(2-(2-(2-(2-(2-((Tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol
Structural Diagram
Physicochemical Properties
A summary of the key physicochemical properties of Thp-peg6 is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₅H₃₀O₇ |
| Molecular Weight | 322.4 g/mol |
| CAS Number | 146395-14-4 |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in water, methanol, ethanol, dichloromethane, and other common organic solvents. |
| Stability | Stable under neutral and basic conditions. The Thp group is labile to acidic conditions. |
Spectroscopic Data (Predicted)
While specific experimental spectra for Thp-peg6 are not widely published, the expected NMR and mass spectrometry data can be reliably predicted based on the known spectral characteristics of its constituent parts.
¹H NMR Spectroscopy
The proton NMR spectrum of Thp-peg6 is expected to exhibit characteristic signals for both the tetrahydropyranyl and hexaethylene glycol moieties.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~4.6 | t | Anomeric proton of the Thp ring (O-CH-O) |
| ~3.8 - 3.9 | m | Methylene protons adjacent to oxygen in the Thp ring (O-CH₂) |
| ~3.5 - 3.7 | m | Methylene protons of the hexaethylene glycol chain (-O-CH₂-CH₂-O-) and the remaining methylene proton adjacent to oxygen in the Thp ring |
| ~2.5 | t | Terminal hydroxyl proton (-OH) of the peg6 chain |
| ~1.5 - 1.8 | m | Methylene protons of the Thp ring not adjacent to oxygen |
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the carbon atoms in both the Thp and peg6 components.
| Chemical Shift (δ) ppm | Assignment |
| ~99 | Anomeric carbon of the Thp ring (O-CH-O) |
| ~70 - 71 | Carbon atoms of the hexaethylene glycol chain (-O-CH₂-CH₂-O-) |
| ~62 - 68 | Carbon atoms adjacent to oxygen in the Thp ring (O-CH₂) |
| ~30, 25, 19 | Aliphatic carbon atoms of the Thp ring not adjacent to oxygen |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the molecular weight and elemental composition of Thp-peg6.
| Ion | Calculated m/z |
| [M+H]⁺ | 323.2064 |
| [M+Na]⁺ | 345.1883 |
| [M+K]⁺ | 361.1622 |
Experimental Protocols
Synthesis of Thp-peg6
The synthesis of Thp-peg6 is typically achieved through the acid-catalyzed reaction of hexaethylene glycol with 3,4-dihydro-2H-pyran (DHP).
Materials:
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Hexaethylene glycol
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3,4-Dihydro-2H-pyran (DHP)
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Pyridinium p-toluenesulfonate (PPTS) or other suitable acid catalyst
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Anhydrous dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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To a solution of hexaethylene glycol (1 equivalent) in anhydrous DCM, add PPTS (0.1 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Add DHP (1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Separate the organic layer and wash it with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure Thp-peg6.
Workflow for Synthesis and Purification
Conclusion
Thp-peg6 is a well-defined chemical entity with a structure optimized for applications in chemical biology and drug development. Its bifunctional nature, combining a cleavable protecting group with a hydrophilic spacer, allows for its versatile use in the construction of complex molecular architectures. The structural and spectroscopic information provided in this guide serves as a fundamental resource for researchers utilizing Thp-peg6 in their synthetic endeavors.
